1-Bromo-4-(ethoxymethoxy)benzene
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Overview
Description
1-Bromo-4-(ethoxymethoxy)benzene is an organic compound with the molecular formula C9H11BrO2 It is a derivative of benzene, where a bromine atom is substituted at the para position, and an ethoxymethoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(ethoxymethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(ethoxymethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the para position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(ethoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives.
Reduction Products: Reduction typically results in the formation of benzyl alcohol derivatives.
Scientific Research Applications
1-Bromo-4-(ethoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(ethoxymethoxy)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product .
Comparison with Similar Compounds
1-Bromo-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxymethoxy group.
1-Bromo-4-ethynylbenzene: Contains an ethynyl group instead of an ethoxymethoxy group.
1-Bromo-4-ethoxybenzene: Similar structure but lacks the methoxy group.
Properties
Molecular Formula |
C9H11BrO2 |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
1-bromo-4-(ethoxymethoxy)benzene |
InChI |
InChI=1S/C9H11BrO2/c1-2-11-7-12-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 |
InChI Key |
AFFVODMEJUMRIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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